molecular formula C18H17F3N6O B2868488 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole CAS No. 2034407-87-7

5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole

Cat. No.: B2868488
CAS No.: 2034407-87-7
M. Wt: 390.37
InChI Key: CRLYMNHFTQLZJD-UHFFFAOYSA-N
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Description

The compound 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole features a benzodiazole core linked via a carbonyl group to a piperazine ring, which is substituted at the 4-position with a 2-methyl-6-(trifluoromethyl)pyrimidine moiety. This structure combines three pharmacologically relevant motifs:

  • Piperazine: A flexible heterocyclic amine that enhances solubility and serves as a spacer for pharmacophore alignment.
  • 2-Methyl-6-(trifluoromethyl)pyrimidine: A fluorinated pyrimidine known for improving metabolic stability and lipophilicity .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c1-11-24-15(18(19,20)21)9-16(25-11)26-4-6-27(7-5-26)17(28)12-2-3-13-14(8-12)23-10-22-13/h2-3,8-10H,4-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLYMNHFTQLZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine and pyrimidine groups. Common reagents used in these steps include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various bases such as potassium carbonate (K2CO3) to facilitate nucleophilic substitutions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as or .

    Reduction: Employing reducing agents like or .

    Substitution: Nucleophilic substitution reactions can be carried out using or .

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones , while reduction could produce alcohols or amines .

Scientific Research Applications

5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a to study enzyme interactions.

    Medicine: Explored for its and properties.

    Industry: Utilized in the development of with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved could include signal transduction or metabolic pathways that are critical for cell survival and proliferation.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table highlights structural analogs and their differentiating features:

Compound Name Core Structure Differences Notable Properties/Applications Reference
6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline Quinoline replaces benzodiazole Enhanced aromaticity; potential kinase inhibition
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole and ketone linker Reported in CNS drug discovery (e.g., serotonin modulation)
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid (14) Pyrimidine-carboxylic acid instead of benzodiazole Intermediate in RBP4 antagonist synthesis
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Chloropyridine and benzoxazinone substituents Agrochemical applications (patented)
1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole Benzimidazole and morpholine groups Anticancer candidate (preclinical studies)

Pharmacological and Physicochemical Comparisons

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., pyrimidine-carboxylic acid 14 in ), enhancing membrane permeability.
  • Metabolic Stability: Fluorinated pyrimidines (as in the target and 6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline ) resist oxidative degradation better than non-fluorinated counterparts.

Biological Activity

The compound 5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodiazole moiety, a piperazine ring, and a pyrimidine derivative. Its molecular formula is C17H19F3N4OC_{17}H_{19}F_3N_4O, with a molecular weight of 392.35 g/mol. The presence of trifluoromethyl and piperazine groups suggests potential interactions that can influence its biological activity.

Table 1: Structural Features of the Compound

ComponentStructure Description
BenzodiazoleA bicyclic structure contributing to bioactivity
PiperazineA six-membered ring that enhances solubility
PyrimidineProvides additional hydrogen bonding sites
Trifluoromethyl GroupIncreases lipophilicity and potential for receptor binding

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, which include compounds similar to the one . For instance, several derivatives have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Activity Assessment

In a study assessing the antibacterial activity of benzimidazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 12.5 to 50 µg/ml, comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation. Research has shown that similar compounds can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes in cancer cells.

Table 2: Summary of Anticancer Activities

Compound TypeTarget Cancer TypeMechanism of ActionReference
Benzimidazole DerivativesBreast CancerPARP inhibition leading to apoptosis
Pyrimidine AnalogsColon CancerCell cycle arrest

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may exhibit neuroprotective properties. The piperazine component is known for its ability to modulate neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds has revealed critical insights into how modifications can enhance biological activity. For example:

  • Trifluoromethyl Substitution : Increases lipophilicity, enhancing membrane permeability.
  • Piperazine Ring Modifications : Altering substituents on the piperazine ring can significantly affect receptor binding affinity and selectivity.

Table 3: Key SAR Insights

ModificationEffect on Activity
Addition of TrifluoromethylEnhances potency against bacterial strains
Variations in PiperazineAlters neuroactivity profile

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